![molecular formula C15H28N2O2 B11754841 tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.40 g/mol . This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of wet Pd/C (palladium on carbon) as a catalyst in a THF (tetrahydrofuran) solution . The reaction is carried out under an argon atmosphere at 40°C for 40 hours under 45 psi .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
- Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce amines or alcohols .
Scientific Research Applications
tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research, including:
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Investigated for its potential interactions with biological molecules.
- Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
- Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The exact mechanism of action for tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Comparison: While these compounds share a similar core structure, tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the 8-methyl group , which may influence its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 10-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-12-11-15(5-8-16-12)6-9-17(10-7-15)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3 |
InChI Key |
PPAHHEFKGUYHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


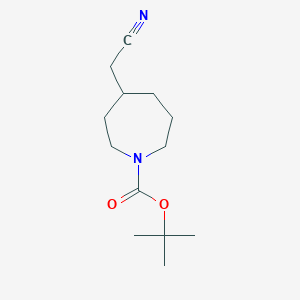
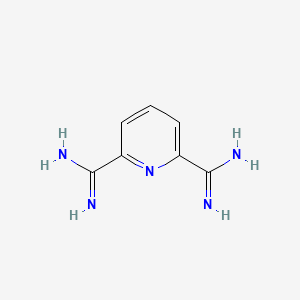
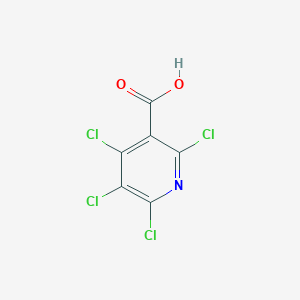
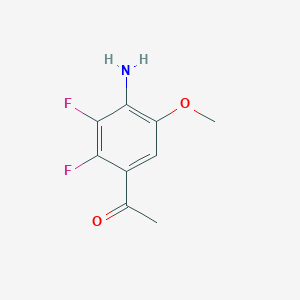
![2-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11754785.png)
![(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11754792.png)
![1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine](/img/structure/B11754796.png)
![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11754813.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)
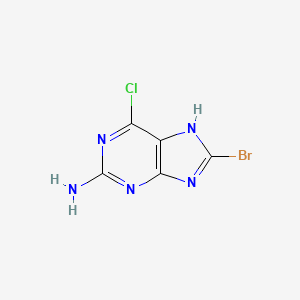
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)
